5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
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Overview
Description
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of benzoic acid, where the benzene ring is substituted with an acetamido group and a hydroxyl group, and it is labeled with carbon-13 isotopes at all six carbon positions in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives typically involves classic methods of acylation reactions with anhydride or acyl chloride . The process begins with the acylation of a suitable precursor, such as salicylic acid, followed by the introduction of the acetamido group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired isotopic labeling and chemical purity.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-2-hydroxy benzoic acid derivatives undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the acetamido group can produce amines.
Scientific Research Applications
5-acetamido-2-hydroxy benzoic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-acetamido-2-hydroxy benzoic acid derivatives involves their interaction with specific molecular targets, such as cyclooxygenase-2 (COX-2) enzymes . These compounds exhibit anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, thereby reducing the production of pro-inflammatory mediators like prostaglandins. The binding affinity and bioavailability of these derivatives are enhanced by their structural modifications, which improve their selectivity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives.
Acetaminophen: Another acetamido-substituted compound with analgesic and antipyretic properties.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
5-acetamido-2-hydroxy benzoic acid derivatives are unique due to their specific substitution pattern and isotopic labeling, which provide distinct advantages in terms of selectivity, bioavailability, and reduced side effects compared to other NSAIDs .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
5-acetamido-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1 |
InChI Key |
GEFDRROBUCULOD-BOCFXHSMSA-N |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)O)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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